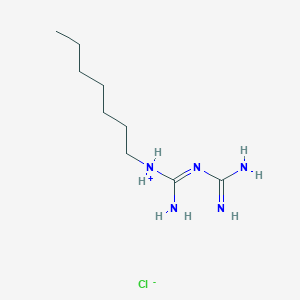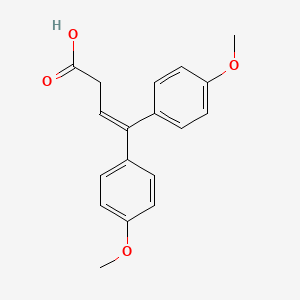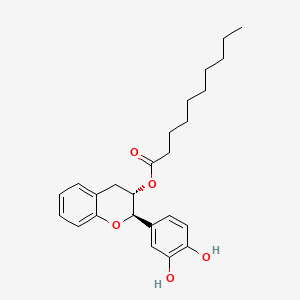![molecular formula C2F7NS B14327483 Difluoro[(pentafluoroethyl)sulfanyl]amine CAS No. 111615-97-5](/img/structure/B14327483.png)
Difluoro[(pentafluoroethyl)sulfanyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro[(pentafluoroethyl)sulfanyl]amine is a fluorinated organic compound characterized by the presence of both difluoro and pentafluoroethyl groups attached to a sulfanyl amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of pentafluoroethyl copper (CuC2F5), which can be synthesized from a cuprate reagent and ethyl pentafluoropropionate . This reagent is then used in reactions with appropriate amine precursors to form the desired compound.
Industrial Production Methods
Industrial production of difluoro[(pentafluoroethyl)sulfanyl]amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro[(pentafluoroethyl)sulfanyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, amine derivatives, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Difluoro[(pentafluoroethyl)sulfanyl]amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism by which difluoro[(pentafluoroethyl)sulfanyl]amine exerts its effects involves the interaction of its fluorinated groups with molecular targets. The strong electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or surface modification in materials science .
Comparación Con Compuestos Similares
Similar Compounds
Difluoroalkanes: Compounds like 1,1-difluoroethane and 1,1-difluoropropane share similar fluorinated structures but differ in their specific functional groups and applications.
Fluorosulfonyl Compounds: Sulfonyl fluorides, such as trifluoromethanesulfonyl fluoride, exhibit similar reactivity patterns but have different structural features and uses.
Uniqueness
Difluoro[(pentafluoroethyl)sulfanyl]amine is unique due to the combination of difluoro and pentafluoroethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in applications requiring high chemical stability, resistance to metabolic degradation, and specific reactivity patterns.
Propiedades
Número CAS |
111615-97-5 |
|---|---|
Fórmula molecular |
C2F7NS |
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
1-(difluoroamino)sulfanyl-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F7NS/c3-1(4,5)2(6,7)11-10(8)9 |
Clave InChI |
WKDSWZRXTDCGNZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)SN(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)


![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)



![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
